REACTION_CXSMILES
|
[CH2:1]([N:9]1[CH:13]=[CH:12][CH:11]=[N:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Li]CCCC.CN([CH:22]=[O:23])C>C1COCC1>[CH2:1]([N:9]1[C:13]([CH:22]=[O:23])=[CH:12][CH:11]=[N:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)N1N=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1.5 h, during which time the anion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stayed below −70° C
|
Type
|
CUSTOM
|
Details
|
precipitated out as a yellow solid
|
Type
|
STIRRING
|
Details
|
dropwise, and the reaction stirred at −78° C. for 90 min when TLC
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
It was quenched with NH4Cl solution (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc/heptane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)N1N=CC=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |